molecular formula C10H17NO5 B12309501 3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid

3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid

Cat. No.: B12309501
M. Wt: 231.25 g/mol
InChI Key: AMWWDVGQNOILKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO5. It is a white solid at room temperature and is commonly used in organic synthesis . The compound is known for its stability and is often utilized in various chemical reactions and research applications.

Chemical Reactions Analysis

3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for a wide range of applications in various fields .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid, also known by its IUPAC name (2S,3R)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1934361-56-4
  • Purity : Typically ≥95%

The biological activity of this compound primarily relates to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and pathways involved in disease processes.

  • Enzyme Inhibition : Initial studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, derivatives of similar structures have shown IC50 values against COX-1 and COX-2, suggesting a potential anti-inflammatory role .
  • Antimicrobial Activity : Some derivatives of oxolane-based compounds have demonstrated antimicrobial activity against resistant strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for related compounds were in the range of 4–8 μg/mL .
  • Anticancer Properties : Research into pyrimidine-based drugs has revealed that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported an IC50 value of 0.126 μM for a related compound against MDA-MB-231 triple-negative breast cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget/OrganismMeasurement MethodResult (IC50/MIC)
Anti-inflammatoryCOX EnzymesCOX inhibitor assayIC50 values ranging from 19.45 to 42.1 μM
AntimicrobialStaphylococcus aureusMIC determinationMIC = 4–8 μg/mL
AnticancerMDA-MB-231 CellsCell proliferation assayIC50 = 0.126 μM

Case Studies

  • Pyrimidine Derivatives : A study focused on pyrimidine analogs showed that certain structural modifications led to enhanced activity against multidrug-resistant bacteria and cancer cells, indicating that similar modifications in the oxolane structure could yield promising therapeutic candidates .
  • In Vivo Studies : In vivo studies using animal models have demonstrated that compounds structurally related to this compound can inhibit tumor growth and metastasis effectively, highlighting their potential in cancer treatment protocols .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

AMWWDVGQNOILKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.